molecular formula C13H11ClN2O2 B6414604 6-Amino-3-(2-chloro-4-methylphenyl)picolinic acid, 95% CAS No. 1258614-28-6

6-Amino-3-(2-chloro-4-methylphenyl)picolinic acid, 95%

Cat. No. B6414604
CAS RN: 1258614-28-6
M. Wt: 262.69 g/mol
InChI Key: QAQMFOQQVCWCJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-3-(2-chloro-4-methylphenyl)picolinic acid (6-APA) is an organic compound belonging to the class of picolinic acids. It is a white solid, soluble in water and polar organic solvents. 6-APA is a common precursor in the synthesis of various pharmaceuticals, as well as a key intermediate in the production of some antibiotics. Its chemical formula is C₁₁H₁₁ClN₂O₂.

Mechanism of Action

6-Amino-3-(2-chloro-4-methylphenyl)picolinic acid, 95% acts as an intermediate in the synthesis of various pharmaceuticals, antibiotics, and other compounds. It can react with various organic compounds to form a variety of products, depending on the reaction conditions. Additionally, 6-Amino-3-(2-chloro-4-methylphenyl)picolinic acid, 95% can act as a catalyst for various reactions, and can be used to synthesize various polymers.
Biochemical and Physiological Effects
6-Amino-3-(2-chloro-4-methylphenyl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to possess antimicrobial activity, as well as to have a variety of anti-inflammatory and anti-cancer properties. Additionally, 6-Amino-3-(2-chloro-4-methylphenyl)picolinic acid, 95% has been shown to have a variety of antioxidant activities, and to have a protective effect against oxidative damage.

Advantages and Limitations for Lab Experiments

6-Amino-3-(2-chloro-4-methylphenyl)picolinic acid, 95% is a relatively stable compound, and is relatively easy to synthesize in the laboratory. Additionally, it is relatively inexpensive and readily available. However, it is important to note that 6-Amino-3-(2-chloro-4-methylphenyl)picolinic acid, 95% is a potent reagent, and should be handled with caution. Additionally, 6-Amino-3-(2-chloro-4-methylphenyl)picolinic acid, 95% is not suitable for use in vivo experiments due to its potential toxicity.

Future Directions

Future research on 6-Amino-3-(2-chloro-4-methylphenyl)picolinic acid, 95% could focus on its potential therapeutic applications, such as its use as an antimicrobial, anti-inflammatory, or anti-cancer agent. Additionally, further research could focus on its use as a catalyst for various reactions, as well as its potential applications in the synthesis of various polymers. Additionally, further research could focus on its potential toxicity, as well as its potential interactions with other compounds. Finally, further research could focus on its potential applications in the manufacture of various pharmaceuticals, antibiotics, and other compounds.

Synthesis Methods

6-Amino-3-(2-chloro-4-methylphenyl)picolinic acid, 95% can be synthesized by a variety of methods, including reaction of 2-chloro-4-methylphenol with 2-amino-3-methylpyridine in the presence of a base; reaction of 2-chloro-4-methylphenol with 2-amino-3-methylpyridine and sodium hydroxide; and reaction of 2-chloro-4-methylphenol with 2-amino-3-methylpyridine and sodium hydroxide in the presence of a catalyst.

Scientific Research Applications

6-Amino-3-(2-chloro-4-methylphenyl)picolinic acid, 95% is used in a wide range of scientific research applications, including the synthesis of drugs, antibiotics, and other pharmaceuticals. It is also used in the synthesis of peptides, peptidomimetics, and other organic compounds. Additionally, 6-Amino-3-(2-chloro-4-methylphenyl)picolinic acid, 95% is used in the synthesis of various catalysts, such as palladium and ruthenium catalysts, as well as in the synthesis of various polymers.

properties

IUPAC Name

6-amino-3-(2-chloro-4-methylphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2/c1-7-2-3-8(10(14)6-7)9-4-5-11(15)16-12(9)13(17)18/h2-6H,1H3,(H2,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAQMFOQQVCWCJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(N=C(C=C2)N)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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